molecular formula C12H12F2O3 B3027759 4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid CAS No. 1380300-36-6

4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid

Cat. No.: B3027759
CAS No.: 1380300-36-6
M. Wt: 242.22
InChI Key: GMMQSBUSMMWBSS-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid (CAS 1380300-36-6) is a fluorinated benzoic acid derivative with the molecular formula C₁₂H₁₂F₂O₃ and a molar mass of 242.22 g/mol. Key physicochemical properties include a predicted density of 1.335±0.06 g/cm³, boiling point of 359.8±37.0 °C, and a pKa of 3.80±0.10 . The cyclobutylmethoxy substituent at the para position of the benzoic acid core distinguishes it from related compounds, influencing steric bulk, lipophilicity, and electronic effects.

Properties

IUPAC Name

4-(cyclobutylmethoxy)-3,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-9-4-8(12(15)16)5-10(14)11(9)17-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMQSBUSMMWBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234169
Record name Benzoic acid, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-36-6
Record name Benzoic acid, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclobutylmethoxy Group: This step involves the reaction of cyclobutylmethanol with a suitable protecting group to form cyclobutylmethoxy.

    Introduction of Fluorine Atoms: The fluorination of the benzoic acid core can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reactions: The final step involves coupling the cyclobutylmethoxy group with the fluorinated benzoic acid derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to function as a building block in the synthesis of various bioactive compounds, including those targeting specific receptors.

Case Study: GPR120 Agonists

Research has demonstrated that derivatives of this compound can act as GPR120 agonists, which are implicated in metabolic regulation and may have therapeutic effects on obesity and diabetes . The modulation of GPR120 activity through such compounds can lead to advancements in treatments for metabolic disorders.

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its fluorinated structure enhances reactivity and selectivity in various chemical reactions, particularly those involving transition metal catalysis.

Applications in C-H Activation

This compound can be utilized as a transient directing group in C-H activation reactions. This application is critical in the development of complex organic molecules with high specificity and efficiency . The presence of fluorine atoms contributes to the electron-withdrawing properties that facilitate these reactions, making it valuable in synthetic organic chemistry.

Pharmaceutical Development

Given its structural characteristics, this compound is explored for its potential role in drug development. It can be modified to create novel compounds with enhanced pharmacological profiles.

Potential Anticancer Applications

Research indicates that derivatives of fluorinated benzoic acids are being evaluated for their anticancer properties. The ability to modify the cyclobutyl group may lead to compounds with improved efficacy against various cancer types .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for GPR120 agonists targeting metabolic disorders
Organic SynthesisBuilding block for C-H activation reactions
Pharmaceutical DevelopmentPotential anticancer agents through structural modification

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Difluorobenzoic Acids

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituent at Position 4 pKa (Predicted/Reported)
4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid 1380300-36-6 C₁₂H₁₂F₂O₃ 242.22 Cyclobutylmethoxy 3.80±0.10
4-Cyclobutoxy-3,5-difluorobenzoic acid 1339696-85-3 C₁₁H₁₀F₂O₃ 228.19 Cyclobutoxy Not reported
4-(Dimethylamino)-3,5-difluorobenzoic acid 244134-21-2 C₉H₉F₂NO₂ 201.17 Dimethylamino Not reported
3,5-Difluorobenzoic acid (Parent compound) 455-40-7 C₇H₄F₂O₂ 158.10 Hydrogen ~2.5–3.0*
4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid 1404196-20-8 C₁₅H₁₃F₂NO₂ 277.27 Benzyl(methyl)amino Not reported

*Estimated based on fluorine's electron-withdrawing effects.

Key Observations:

Substituent Effects on Acidity: The parent compound, 3,5-difluorobenzoic acid, has a lower pKa (~2.5–3.0) due to fluorine's electron-withdrawing nature. The cyclobutylmethoxy group in this compound slightly increases the pKa to 3.80, likely due to the alkoxy group's weaker electron-withdrawing effect compared to fluorine . Amino substituents (e.g., dimethylamino) would further increase pKa due to their electron-donating properties, though exact values are unavailable.

Steric and Lipophilic Differences: Cyclobutylmethoxy vs. Cyclobutoxy: The cyclobutylmethoxy group (C₁₂H₁₂F₂O₃) introduces a longer alkyl chain compared to cyclobutoxy (C₁₁H₁₀F₂O₃), increasing molar mass and lipophilicity . Amino vs.

Synthetic and Analytical Considerations :

  • Fluorobenzoic acids, including 3,5-difluoro derivatives, are analyzed via LC-MS/MS due to fluorine's impact on fragmentation patterns and retention times .
  • Substitutents like cyclobutylmethoxy may require specialized synthetic routes, such as nucleophilic substitution or oxidation of aldehyde intermediates, as seen in related syntheses (e.g., ).

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : this compound and its analogs are marketed as pharmaceutical intermediates (e.g., by Hairui Chem and Synblock), suggesting roles in drug design .
  • Structure-Activity Relationships (SAR) :
    • Cyclobutyl Groups : Enhance metabolic stability and modulate target binding due to moderate steric bulk .
    • Fluorine Atoms : Improve membrane permeability and bioavailability via increased lipophilicity and reduced metabolic degradation .

Biological Activity

4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid (CAS No. 1380300-36-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H12F2O3
  • Molecular Weight : 242.22 g/mol
  • Structure : The compound features a benzoic acid core with cyclobutylmethoxy and difluoro substitutions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated benzoic acids can inhibit the growth of various bacteria, including Staphylococcus aureus and Burkholderia cenocepacia . The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability, leading to increased antimicrobial efficacy.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. In vitro studies suggest that benzoic acid derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory signaling pathways.
  • Receptor Interaction : It could interact with G-protein-coupled receptors (GPCRs) that play a role in inflammation and immune response modulation .

Study on Antimicrobial Activity

A comparative study evaluated the antibacterial effects of various fluorinated compounds against S. aureus. The results indicated that this compound demonstrated comparable activity to established antibiotics like vancomycin at certain concentrations .

CompoundMIC (µg/mL)Bactericidal Activity
This compound32Yes
Vancomycin16Yes

In Vivo Studies

In vivo models have shown that compounds with similar structures can reduce inflammation markers in animal models of arthritis. These studies suggest a potential for therapeutic application in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid
Reactant of Route 2
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4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid

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